
(16R)-16-Methyloctadecan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(16R)-16-Methyloctadecan-1-OL is a chiral alcohol with the molecular formula C19H40O. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of an octadecane chain, with a methyl group attached to the sixteenth carbon in the R-configuration. This specific stereochemistry can significantly influence the compound’s physical, chemical, and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (16R)-16-Methyloctadecan-1-OL typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (16R)-16-methyloctadecan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions to ensure the selective reduction of the carbonyl group to an alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding ketone or aldehyde under high pressure and temperature. This approach is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
化学反应分析
Types of Reactions
(16R)-16-Methyloctadecan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the alcohol to the corresponding alkane using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF or diethyl ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: (16R)-16-Methyloctadecan-1-one or (16R)-16-Methyloctadecanal.
Reduction: (16R)-16-Methyloctadecane.
Substitution: (16R)-16-Methyloctadecyl chloride.
科学研究应用
(16R)-16-Methyloctadecan-1-OL has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reference standard in stereochemical studies.
Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals due to its unique structural properties.
作用机制
The mechanism of action of (16R)-16-Methyloctadecan-1-OL depends on its specific application. In biological systems, it may interact with lipid membranes, influencing their fluidity and permeability. The hydroxyl group can form hydrogen bonds with other molecules, affecting the compound’s binding affinity and specificity. Additionally, its chiral nature can lead to enantioselective interactions with enzymes and receptors, modulating various biochemical pathways.
相似化合物的比较
Similar Compounds
(16S)-16-Methyloctadecan-1-OL: The S-enantiomer of the compound, which may exhibit different biological activities and physical properties due to its opposite stereochemistry.
Octadecan-1-OL: A straight-chain alcohol without the methyl substitution, used in similar applications but lacking the chiral center.
Hexadecan-1-OL: A shorter-chain analog, which may have different solubility and reactivity profiles.
Uniqueness
(16R)-16-Methyloctadecan-1-OL is unique due to its specific chiral center, which can lead to distinct interactions in biological and chemical systems. Its R-configuration can result in different pharmacokinetics and pharmacodynamics compared to its S-enantiomer, making it valuable in stereoselective synthesis and chiral resolution studies.
属性
CAS 编号 |
642995-41-3 |
|---|---|
分子式 |
C19H40O |
分子量 |
284.5 g/mol |
IUPAC 名称 |
(16R)-16-methyloctadecan-1-ol |
InChI |
InChI=1S/C19H40O/c1-3-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20/h19-20H,3-18H2,1-2H3/t19-/m1/s1 |
InChI 键 |
OZIRXBOVLMZHDU-LJQANCHMSA-N |
手性 SMILES |
CC[C@@H](C)CCCCCCCCCCCCCCCO |
规范 SMILES |
CCC(C)CCCCCCCCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12596221.png)


![5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine](/img/structure/B12596241.png)
![1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12596244.png)

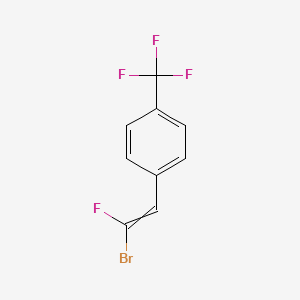
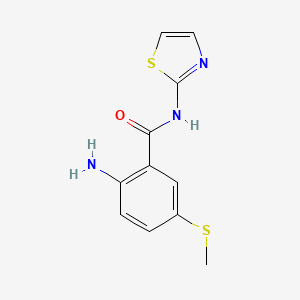

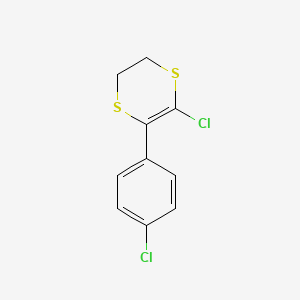
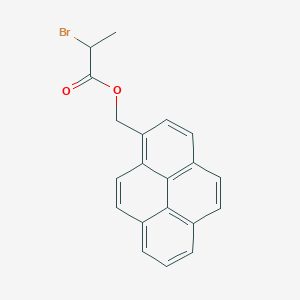
![N~1~-[2-(Cyclohex-1-en-1-yl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B12596307.png)
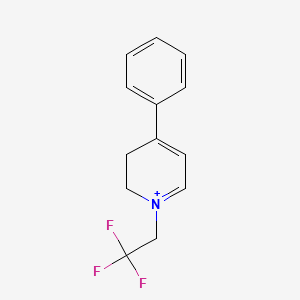
![[(5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R)-8,14,22-tris[[tert-butyl(dimethyl)silyl]oxy]-18-hydroxy-24-[methoxy(methyl)amino]-5,7,9,11,13,15,21,23-octamethyl-20,24-dioxotetracosa-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12596318.png)
